molecular formula C12H15BN2O2 B11764096 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11764096
M. Wt: 230.07 g/mol
InChI Key: BZQUIOMPLBPRON-UHFFFAOYSA-N
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Description

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boron-containing heterocyclic compound It is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is fused with a 1,3,2-dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the dioxaborinane moiety. One common method involves the reaction of pyrrolo[2,3-b]pyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the boron moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to participate in hydrogen bonding and π-π interactions also contributes to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar boron-containing structure but differs in the aromatic core.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: This compound contains a similar dioxaborinane moiety but has a different heterocyclic core.

Uniqueness

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core and a dioxaborinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15BN2O2

Molecular Weight

230.07 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15BN2O2/c1-12(2)7-16-13(17-8-12)10-4-6-15-11-9(10)3-5-14-11/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

BZQUIOMPLBPRON-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=CNC3=NC=C2

Origin of Product

United States

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